Spiro[adamantane-2,2'-morpholine];hydrochloride
Description
Spiro[adamantane-2,2'-morpholine] hydrochloride is a spirocyclic compound featuring a rigid adamantane core fused to a morpholine ring via a shared spiro carbon. The adamantane moiety provides exceptional thermal and chemical stability, while the morpholine ring introduces nitrogen and oxygen heteroatoms, enabling hydrogen bonding and enhancing solubility in polar solvents.
Properties
IUPAC Name |
spiro[adamantane-2,2'-morpholine];hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZKERMWVYOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Spiro[Adamantane-2,2'-Morpholine] Hydrochloride
Precursor Synthesis: Morpholine Hydrochloride Production
The synthesis of morpholine hydrochloride, a critical precursor, has been optimized through alternative methods to circumvent traditional hydrochloric acid routes. A patented approach involves reacting morpholine with ammonium chloride in dimethylbenzene under controlled thermal conditions. Key parameters include:
- Reactant Ratios : Morpholine, ammonium chloride, and dimethylbenzene in a weight ratio of 1 : (0.66–0.70) : (1.3–1.7) .
- Reaction Conditions : Heating to >120°C for 1.5–3 hours , followed by cooling to 70–90°C and purification via activated carbon decolorization and crystallization.
- Yield : This method achieves high yields while minimizing equipment corrosion and production costs.
This precursor is essential for subsequent spirocyclization steps, as it provides the morpholine backbone required for structural integration with adamantane.
Spirocyclization via Photocatalytic Radical Addition
Recent advancements in spirocycle synthesis leverage photocatalytic generation of nitrogen-centered radicals. A multicomponent reaction protocol enables the direct assembly of N-heterospirocycles, including adamantane-containing variants.
Reaction Mechanism
- N-Chlorination : N-Allylsulfonamides are treated with chlorinating agents (e.g., 1,3-dichloro-5,5′-dimethylhydantoin) to form N-chloro intermediates.
- Radical Initiation : Irradiation with visible light in the presence of an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ generates nitrogen-centered radicals.
- Cyclization : Radicals undergo addition to alkenes, such as 2-methyleneadamantane, forming the spirocyclic framework.
Optimized Conditions
| Parameter | Specification |
|---|---|
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1–2 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 34–90°C |
| Light Source | Blue LEDs (450 nm) |
| Reaction Time | 2.5–3.5 hours |
| Yield | 62–76% |
This method demonstrates broad substrate scope, tolerating sterically hindered alkenes like 2-methyleneadamantane to produce spirocycles in >70% yield .
Industrial-Scale Production Strategies
Flow Chemistry for Scalability
To address challenges in batch processing, continuous flow systems have been employed. A two-step flow reactor setup enables gram-scale synthesis:
- N-Chlorination Reactor (R1) : Generates N-chloro intermediates at 34°C with a residence time of 3.33 minutes .
- Photoreactor (R2) : Facilitates radical spirocyclization at 34°C with a residence time of 2.5 minutes .
This system achieves a throughput of 105.6 g/day for spirocyclic products, underscoring its industrial viability.
Purification and Crystallization
Post-reaction processing is critical for pharmaceutical-grade purity:
Comparative Analysis of Synthetic Methods
Reaction Optimization and Challenges
Catalyst Selection
Iridium-based photocatalysts outperform alternatives due to their redox stability and efficient light absorption. Substituting with cheaper catalysts (e.g., Ru-based) reduces yields by >30% .
Solvent Effects
Characterization and Quality Control
Spectroscopic Validation
X-ray Crystallography
Single-crystal analyses reveal chair conformations for the morpholine ring and tetrahedral geometry at the spiro carbon.
Chemical Reactions Analysis
Acid-Catalyzed Ring-Opening Reactions
The morpholine ring undergoes acid-catalyzed ring opening under strongly acidic conditions. For example:
Thermal Fragmentation and Rearrangement
Thermolysis induces fragmentation and rearrangements due to strain in the spiro system:
-
Conditions: Heating at 150–200°C under inert atmosphere.
-
Products:
-
Bicyclo[3.3.1]nonene derivatives (e.g., 3-(adamantylidene)-bicyclo[3.3.1]non-6-ene) .
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Dienes: 3-(2-Adamantyl)bicyclo[3.3.1]nona-2,6-diene and -2,7-diene .
Key Observations:
Reaction Temperature (°C) Major Product Yield (%) 150 Bicyclo[3.3.1]nonene 45–50 200 Dienes (2,6- and 2,7-isomers) 60–65 -
Nucleophilic Substitution Resistance
The spiro structure confers steric hindrance, limiting nucleophilic substitution at the adamantane-morpholine junction:
-
Reaction with Secondary Amines:
No significant ring opening occurs with morpholine or piperidine under standard conditions (RT, 24 hrs) . -
Aminomagnesium Derivatives:
Attempted reactions with ethylmagnesium bromide to generate nucleophilic amines also fail due to steric blockade .
Oxidation and Functionalization
The adamantane component participates in selective oxidation:
-
Epoxidation:
Allyl-substituted derivatives undergo epoxidation with m-chloroperbenzoic acid (mCPBA), forming spiro-epoxides .Application: Epoxides serve as intermediates for further functionalization (e.g., hydroxylation, cross-coupling) .
Hydrogenation and Reduction
Catalytic hydrogenation modifies unsaturated byproducts:
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Conditions: Pd/C (10 wt%), H₂ (1 atm), ethanol, RT.
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Outcomes:
Comparative Reactivity with Analogues
Scientific Research Applications
Overview
Spiro[adamantane-2,2'-morpholine];hydrochloride is a novel chemical compound characterized by its unique spiro structure, which integrates an adamantane and a morpholine ring. This structural configuration imparts distinct physicochemical properties, making it a subject of interest across various scientific fields, including chemistry, biology, and medicine. The compound has been explored for its potential applications in drug discovery, catalysis, and the development of new materials.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules through various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Particularly at the morpholine ring, allowing for the introduction of diverse functional groups.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Initial studies suggest it may exhibit activity against certain bacterial strains and fungi. Further in vitro studies are required to establish its spectrum of activity.
- Antiviral Potential : Although direct antiviral testing has not been extensively conducted on this compound, its structural similarities to other adamantane derivatives (like amantadine) suggest possible interactions with viral proteins.
Medicine
Research is ongoing to explore the therapeutic applications of this compound:
- Drug Discovery : The compound's unique properties make it a candidate for developing new therapeutic agents targeting neurological conditions due to its potential influence on dopaminergic pathways.
Case Study 1: Antiviral Screening
In a study examining the antiviral potential of adamantane derivatives against influenza virus strains, related compounds showed promising results. While specific testing on this compound was not included, the findings provide a framework for future investigations into its antiviral capabilities.
Case Study 2: Antimicrobial Activity
Research conducted on similar spiro compounds indicated potential antimicrobial effects. In vitro tests are planned to further elucidate the spectrum of activity against various pathogens.
Mechanism of Action
The mechanism of action of Spiro[adamantane-2,2’-morpholine];hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Spiroadamantane Derivatives
Structural and Functional Group Variations
The table below compares key structural features of spiro[adamantane-2,2'-morpholine] hydrochloride with related compounds:
Key Observations :
- Morpholine vs. This may improve solubility in aqueous systems relative to non-polar spiroadamantanes .
Physicochemical and Pharmacological Properties
Table: Comparative Physicochemical Data
Notes:
- Solubility : Morpholine and piperidine derivatives exhibit superior solubility in polar solvents compared to sulfur-containing analogs, critical for drug formulation .
- Thermal Stability : Adamantane’s rigid framework contributes to high decomposition temperatures (>500°C in polyimides ), suggesting robustness in spiro derivatives.
- Thiazolidine variants may act as radical scavengers due to sulfur’s redox activity .
Biological Activity
Overview
Spiro[adamantane-2,2'-morpholine];hydrochloride is a novel compound characterized by a unique spiro structure that combines an adamantane and a morpholine ring. This structural configuration endows the compound with potential biological activities, particularly in the fields of antimicrobial and antiviral research. The compound's biological activity is being explored for its implications in drug development and therapeutic applications.
The precise biological targets of this compound remain largely unknown. However, its structural similarity to other adamantane derivatives, such as amantadine, suggests possible interactions with viral proteins and central nervous system receptors. Amantadine is known to enhance dopamine release, indicating that this compound may similarly influence dopaminergic pathways, which are crucial in various neurological conditions .
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound have indicated promising results. In vitro studies are needed to elucidate its spectrum of activity against various bacterial strains and fungi .
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
In a recent study examining the antiviral potential of adamantane derivatives, a series of compounds were tested against influenza virus strains. While direct testing of this compound was not conducted, the results from related compounds provide a framework for future investigations into its antiviral capabilities. The study highlighted the importance of lipophilicity and structural rigidity in enhancing antiviral activity .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multicomponent reactions between adamantane derivatives and morpholine. Microwave-assisted techniques have been noted for improving yields and reaction rates. The hydrochloride salt form is commonly produced through crystallization processes following synthesis .
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of Spiro[adamantane-2,2'-morpholine];hydrochloride to ensure high yield and purity?
- Methodological Answer : Focus on reaction temperature (80–120°C), solvent selection (e.g., dichloromethane for anhydrous conditions), and catalyst use (e.g., KOH for deprotonation). Purification via column chromatography with silica gel and elution gradients (e.g., ethyl acetate/hexane) is critical to isolate the spiro compound. Monitor intermediates using TLC and validate purity via NMR (¹H/¹³C) and GC-MS .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), and UV detection at 254 nm. For trace analysis, employ GC-MS with a hydrogen flame ionization detector and a silica-packed column. Validate methods by assessing linearity (R² > 0.99), LOD (≤0.1 µg/mL), and LOQ (≤0.5 µg/mL) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Use desiccants (e.g., silica gel) to mitigate humidity. Regularly test for moisture content via Karl Fischer titration and monitor stability using accelerated aging studies (40°C/75% RH for 6 months) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves, and employ spill kits with inert adsorbents (e.g., vermiculite). Decontaminate surfaces with 70% ethanol. Train personnel on emergency procedures, including eyewash/shower use and waste disposal per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to analyze spin density distributions and radical stabilization energies. Compare with experimental ESR data to validate predicted radical-trapping efficiency. Use software like Gaussian or ORCA for trajectory analysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Standardize assays by controlling variables: cell line viability (e.g., HEK293 vs. HeLa), incubation time (24–48 hours), and solvent (DMSO concentration ≤0.1%). Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Cross-reference with structural analogs from SAR studies .
Q. What mechanistic insights explain the pH-dependent stability of this compound?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–10) at 37°C. Monitor degradation via UPLC-MS and identify products (e.g., morpholine ring-opening). Use Arrhenius plots to calculate activation energy and propose degradation pathways (e.g., acid-catalyzed hydrolysis) .
Q. How can isotopic labeling (e.g., ¹³C/²H) enhance metabolic profiling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
